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Introduction

Chiral dirhodium(ll) carboxylate complexes are powerful and versatile catalysts for a wide
range of asymmetric transformations, playing a crucial role in modern organic synthesis and
drug development.[1][2] These "paddlewheel” complexes effectively catalyze reactions
involving metal-carbene and metal-nitrene intermediates with high levels of chemo-, regio-, and
stereoselectivity.[1][3] Their utility spans a variety of carbon-carbon and carbon-heteroatom
bond-forming reactions, including cyclopropanation, C-H insertion, Si-H insertion, O-H
insertion, and sigmatropic rearrangements.[1][4][5] The ability to fine-tune the steric and
electronic properties of the chiral ligands allows for the rational design of catalysts to achieve
high enantioselectivity for specific transformations, making them invaluable tools in the
synthesis of complex chiral molecules such as pharmaceuticals and natural products.[4][6]

This document provides detailed application notes and experimental protocols for key
asymmetric reactions catalyzed by chiral Rhodium(ll) acetate dimer derivatives.

I. Asymmetric Cyclopropanation

Asymmetric cyclopropanation is a cornerstone application of chiral dirhodium(ll) catalysts,
providing an efficient route to enantiomerically enriched cyclopropanes, which are important
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structural motifs in numerous biologically active compounds.[4][7] Catalysts such as Rhz(S-

DOSP)4 and Rh2(S-PTAD)4 have demonstrated exceptional efficacy in these reactions.[3][9]

Data Presentation: Enantioselective Cyclopropanation

o i \di

Aryldiazo

. Referenc
Entry Catalyst acetate Yield (%) dr ee (%)
Ar Group
Rhz(R-
1 CeHs 85 >95:5 94 [8]
DOSP)4
Rhz(R- 4-
2 80 >95:5 92 [8]
DOSP)4 MeOCeHa4
Rh2(R-
3 4-CICeHa 98 >95:5 90 [9]
DOSP)a
Rhz(S-
4 2-ClCeHa 79 >95:5 97 [9]
PTAD)a
Rhz(S-
5 CéHs 63 >95:5 4 [8]
PTAD)a
Rh2(S-
6 4-MeCeHa 82 >97:3 84 [10]
TCPTAD)4
Rhz(S- 4-
7 75 >97:3 80 [10]
TCPTAD)4 MeOCsHa
Rhz(S-
8 pPhTPCP)  CeHs 83 11:1 99 [11]

4

Reactions typically carried out with the diazo compound as the limiting reagent and an excess

of the alkene.

Experimental Protocol: Asymmetric Cyclopropanation
using Rhz2(S-DOSP)4
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This protocol describes the enantioselective cyclopropanation of styrene with methyl
phenyldiazoacetate.

Materials:

Chiral catalyst: Dirhodium(ll) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate], Rhz(S-
DOSP)4

Diazo compound: Methyl phenyldiazoacetate

Alkene: Styrene

Solvent: Hexanes, anhydrous

Inert gas: Argon or Nitrogen
Procedure:

o To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under
an inert atmosphere, add Rh2(S-DOSP)4 (0.01 mmol, 1 mol%).

e Add anhydrous hexanes (10 mL) and styrene (10.0 mmol, 10 equiv).

» In a separate flask, prepare a solution of methyl phenyldiazoacetate (1.0 mmol) in anhydrous
hexanes (5 mL).

e Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a
period of 5 hours at room temperature (23 °C).[12]

 After the addition is complete, stir the reaction for an additional hour.
e Monitor the reaction by TLC until the diazo compound is fully consumed.
» Concentrate the reaction mixture under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford the desired
cyclopropane.
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o Determine the diastereomeric ratio by H NMR spectroscopy and the enantiomeric excess by
chiral HPLC analysis.[8][12]

Il. Asymmetric C-H Insertion

The catalytic asymmetric intramolecular C-H insertion is a powerful strategy for the synthesis of
chiral lactones and lactams, which are prevalent in biologically active molecules.[13][14] Chiral
dirhodium(ll) carboxamidates and carboxylates, such as Rh2(S-PTTL)4 and Rhz(S-TPPTTL)a,
are highly effective for these transformations.[15][16]

Data Presentation: Intramolecular C-H Insertion of
Diazoacetamides

Product ]
Entry Catalyst . . Yield (%) ee (%) Reference
Ring Size
1 Rh2(S-PTTL)s  B-lactam >97 65 [17]
Rh2(S-
2 y-lactam 95 98 [3]
MEPY)a4
Rhz(S- Silacycloalka
3 74 96 [16]
TPPTTL)4 ne
Rh2(S- Tetrahydrofur
4 85 92 [18]
DOSP)4 an
Rhz(S- Dihydrobenzo
5 78 94 [9]
PTAD)4 furan

Experimental Protocol: Asymmetric Intramolecular C-H
Insertion

This protocol provides a general procedure for the synthesis of a B-lactam from a
diazoacetamide.

Materials:

o Chiral catalyst: Rh2(S-PTTL)a
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e Substrate: N-benzyl-2-diazo-N-(tert-butyl)acetamide
e Solvent: Dichloromethane (CH2Clz), anhydrous
 Inert gas: Argon or Nitrogen

Procedure:

e Dissolve the diazoacetamide substrate (0.2 mmol) in anhydrous CH2Clz (2 mL) in a flame-
dried flask under an inert atmosphere.

e Add the chiral dirhodium(Il) catalyst (1 mol%) to the solution.
 Stir the reaction mixture at room temperature and monitor its progress by TLC.

e Upon completion (disappearance of the diazo compound), concentrate the solvent under
reduced pressure.

» Purify the residue by flash chromatography on silica gel to yield the B-lactam product.

» Determine the enantiomeric excess of the product by chiral HPLC analysis.[17]

lll. Asymmetric Si-H Insertion

Enantioselective insertion of carbenoids into Si-H bonds provides a direct and efficient route to
valuable chiral organosilanes.[19] Chiral dirhodium(ll) carboxylates have been successfully
employed as catalysts for this transformation.[19][20]

Data Presentation: Enantioselective Si-H Insertion
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Diazo
. ] Referenc
Entry Catalyst Compoun Silane Yield (%) ee (%)
d
Rh2(R- )
1 Enynone EtsSiH 98 98 [19]
BTPCP)4
2 Rh2(OAc)s  Ph2CN2 MePhSiH. 85 N/A [20]
Me-a-
Rh(l)/Chiral . _
3 ] diazophen Mez2PhSiH 86 99 [21]
Diene
ylacetate
Ethyl
Rhz(S- ) )
4 phenyldiaz =~ PhMe2SiH - 50 [18]
DOSP)4
oacetate

Experimental Protocol: General Procedure for
Asymmetric Si-H Insertion

This protocol outlines a general method for the rhodium-catalyzed asymmetric insertion of a
carbene into a Si-H bond.

Materials:

Chiral catalyst: e.g., Rh2(R-BTPCP)4

Carbene precursor: e.g., Enynone or a-diazoester (0.2 mmol)

Silane: (0.24 mmol, 1.2 equiv)

Solvent: Dichloromethane (CH2zClz), anhydrous

Inert gas: Argon or Nitrogen
Procedure:

 In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral dirhodium(ll)
catalyst (1-2 mol%) in anhydrous CH2Clz (2 mL).
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e Add the silane to the catalyst solution.

¢ Add the carbene precursor (e.g., diazo compound) to the mixture.

 Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
e Once the reaction is complete, remove the solvent in vacuo.

 Purify the crude product by flash column chromatography on silica gel.

o Characterize the product and determine the enantiomeric excess using chiral HPLC.[19]

IV. Asymmetric O-H Insertion

The asymmetric insertion of carbenoids into O-H bonds of alcohols and water is a direct
method for synthesizing chiral a-hydroxy and a-alkoxy esters.[22][23] While challenging, co-
catalytic systems involving a chiral phosphoric acid and an achiral rhodium(ll) catalyst have
shown great promise.[24]

Data Presentation: Enantioselective O-H Insertion of a-

Diazoesters

Catalyst Alcohol/Aci .

Entry Yield (%) ee (%) Reference
System d
Rh2(OACc)a / ]

1 p-Nitrophenol 92 97 [24]
(R)-TRIP
Rh2(OAc)a /

2 Methanol 85 93 [24]
(R)-TRIP
Rh2(OAC)a / o

3 Benzoic Acid 81 82 [24]
(R)-TRIP
Cu(OTf)2/

4 . _ Ethanol 86 86 [23]
Chiral Ligand
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Experimental Protocol: Rhodium(ll)/Chiral Phosphoric
Acid Co-Catalyzed O-H Insertion

Materials:

Catalyst 1: Rhodium(ll) acetate, Rh2(OAC)4

Catalyst 2: Chiral Phosphoric Acid (e.g., (R)-TRIP)

Substrate: a-Diazoester (e.g., ethyl phenyldiazoacetate)

Nucleophile: Alcohol or Carboxylic Acid

Solvent: Dichloromethane (CH2Clz2), anhydrous

Inert gas: Argon or Nitrogen

Procedure:

o To a dried reaction tube, add Rh2(OAc)4 (1 mol%) and the chiral phosphoric acid (5 mol%).
e Add anhydrous CHzClz (1 mL) followed by the alcohol or carboxylic acid (0.24 mmol).

e Cool the mixture to the desired temperature (e.g., 0 °C).

» Slowly add a solution of the a-diazoester (0.2 mmol) in CH2Cl2 (1 mL) via syringe pump over
1 hour.

 Stir the reaction at this temperature until the diazo compound is consumed (as monitored by
TLC).

e Quench the reaction with a saturated aqueous solution of NaHCO:s.
o Extract the aqueous layer with CH2Clz (3 x 5 mL).

e Dry the combined organic layers over anhydrous Naz2SOa4, filter, and concentrate.
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 Purify the product by flash chromatography and determine the enantiomeric excess by chiral
HPLC.[24]

V. Asymmetric[1][19]-Sigmatropic Rearrangement

Chiral dirhodium(ll) catalysts can effectively induce asymmetric[1][19]-sigmatropic
rearrangements of allylic ylides, which are generated in situ from the reaction of a rhodium
carbene with an allylic alcohol or sulfide.[25][26] This methodology provides a powerful means
to construct complex molecules with high stereocontrol.

Data Presentation: Enantioselective[1][19]-Sigmatropic

Rearrangement

) Referenc
Entry Catalyst Substrate Yield (%) dr ee (%)
Rh2(S- Allylic
1 78 >20:1 >99 [25]
DOSP)a Alcohol
Allylic
2 Rh2(OAC)4 , - - - [27]
Sulfide

Experimental Protocol: Asymmetric Tandem Ylide
Formation/[1][19]-Sigmatropic Rearrangement

Materials:

 Chiral catalyst: Rh2(S-DOSP)a

Carbene Precursor: Donor/acceptor diazo compound

Substrate: Chiral allylic alcohol

Solvent: Pentane, anhydrous

Inert gas: Argon or Nitrogen

Procedure:
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» To a solution of the chiral allylic alcohol (0.5 mmol) and Rh2(S-DOSP)4 (1 mol%) in
anhydrous pentane (5 mL) at 0 °C, add the diazo compound.

 Stir the mixture at O °C for the specified reaction time (typically 1-4 hours).
e Monitor the reaction by TLC.

o After completion, concentrate the reaction mixture.

» Purify the residue by flash chromatography on silica gel.

o Determine the diastereomeric ratio and enantiomeric excess of the product by appropriate
analytical techniques (*H NMR, chiral HPLC).[25]

Visualizations
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Caption: General catalytic cycle for Rh(ll)-catalyzed carbene transfer reactions.

Experimental Workflow for Catalyst Screening
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Caption: Workflow for screening chiral Rh(ll) catalysts in an asymmetric reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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